[2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid
Description
[2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid is a tertiary amine derivative featuring a cyclohexyl backbone substituted with both a benzyl-methyl-amino group and an acetic acid moiety.
- Cyclohexylamino group: Provides conformational rigidity and influences solubility and receptor interactions .
- Acetic acid moiety: Introduces polarity and enables hydrogen bonding, critical for interactions with biological targets like enzymes or transporters .
The compound’s synthesis likely follows routes similar to those described for related cyclohexylamino derivatives, such as nucleophilic substitution or reductive amination, followed by purification via column chromatography . While specific data on its biological activity are absent, structurally related compounds exhibit neuroactive properties and utility in biochemical assays .
Properties
IUPAC Name |
2-[[2-[benzyl(methyl)amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-18(12-13-7-3-2-4-8-13)15-10-6-5-9-14(15)17-11-16(19)20/h2-4,7-8,14-15,17H,5-6,9-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBOHGMYLQNNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCCC2NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclohexanone Derivatives
Cyclohexanone derivatives undergo reductive amination with primary amines to yield substituted cyclohexylamines. For instance, the reaction of cyclohexanone with benzylamine in the presence of sodium cyanoborohydride (NaBHCN) produces N-benzylcyclohexylamine, which can be further methylated to introduce the N-methyl group. Critical parameters include:
Hydrogenation of Nitrocyclohexane Precursors
Catalytic hydrogenation of nitrocyclohexane derivatives offers a high-yield route to cyclohexylamines. For example, 1-nitrocyclohexane, when subjected to hydrogen gas (1–20 bar) in the presence of 10% Pd/C, undergoes reduction to cyclohexylamine with >90% efficiency. Key considerations include:
-
Catalyst Loading : 5–10 wt% Pd/C optimizes activity while minimizing costs.
-
Pressure : Ambient to moderate pressures (1–5 bar) suffice for complete conversion.
Attachment of the Acetic Acid Moiety
The acetic acid group is introduced via nucleophilic substitution or alkylation.
Alkylation with Bromoacetic Acid Derivatives
N-Benzyl-N-methylcyclohexylamine reacts with bromoacetic acid ethyl ester in the presence of NaH, followed by saponification to yield the free acid. Conditions include:
-
Base : Sodium hydride (2.0 eq) in THF.
-
Temperature : 0°C to room temperature.
-
Saponification : 1M NaOH in ethanol/water (1:1), 60°C, 2 hours.
Mitsunobu Reaction for Ether Linkage
A Mitsunobu reaction between N-benzyl-N-methylcyclohexylamine and hydroxyacetic acid derivatives (e.g., ethyl glycolate) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) provides an alternative pathway. This method avoids harsh conditions but requires anhydrous solvents.
Optimization of Reaction Conditions
Comparative analysis of methodologies reveals critical optimization parameters:
| Parameter | Reductive Amination | Hydrogenation | Alkylation |
|---|---|---|---|
| Yield (%) | 65–80 | 85–95 | 70–85 |
| Catalyst/Cost | NaBHCN ($) | Pd/C ($$) | KCO ($) |
| Reaction Time (h) | 12–24 | 6–12 | 24–48 |
| Byproducts | Imine oligomers | Lactams | Quaternary salts |
Key Observations :
-
Catalytic Hydrogenation Superiority : Higher yields and fewer byproducts compared to reductive amination.
-
Solvent Impact : Polar aprotic solvents (e.g., DMF) accelerate alkylation but complicate purification.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or cyclohexyl positions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid is a chemical compound with the IUPAC name 2-[[2-[benzyl(methyl)amino]cyclohexyl]amino]acetic acid . A specific application of this compound can be found in the study of novel TRPA1 (Transient Receptor Potential A1) inhibitors .
BAY-390: A TRPA1 Inhibitor
BAY-390, also known as compound 18, is a brain-penetrant TRPA1 inhibitor being made available to the research community as an open-source in vivo probe . TRPA1 is a calcium-permeable, nonselective cation channel expressed on primary sensory neurons and is activated by a variety of irritant chemicals. BAY-390 has demonstrated promising results in various animal models .
Pharmacodynamics
BAY-390 exhibits only moderate in vitro metabolic stability in rat hepatocytes, but its high permeability and low efflux, along with reasonable solubility, result in good free exposure after oral application in rats. It has shown good efficacy in animal models upon achieving minimum free exposures equivalent to the in vitro IC50 .
Case Studies
BAY-390 has been studied in several animal models to assess its effects on pain and inflammation :
- Cinnamaldehyde-Induced Nocifensive Behaviors in Rats: Oral administration of BAY-390 at doses of 3, 10, and 30 mg/kg resulted in a significant reduction in both the number of flinches and duration of paw licking in rats injected with cinnamaldehyde (CA), confirming its ability to inhibit TRPA1 activation in vivo .
- Complete Freund’s Adjuvant-Induced Inflammatory Pain in Rats: Oral administration of BAY-390, 24 hours after intraplantar CFA injection, resulted in a significant reduction of CFA-induced mechanical hyperalgesia at 2 and 4 hours post-dose after 10 and 30 mg/kg doses .
- Spinal Nerve Ligation Neuropathic Pain Model in Rats: Oral administration of BAY-390 at 90 mg/kg twice daily over 10 days in rats with spinal nerve ligation (SNL) produced a moderate reversal of mechanical allodynia, with significant effects apparent after 6 days of daily treatment. No effect was observed at 30 mg/kg .
Table: Effects of BAY-390 in Animal Models
Mechanism of Action
The mechanism of action of [2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their properties:
Structural and Functional Insights:
Substitution Patterns: The position of the benzyl-methyl-amino group (e.g., 2- vs. 4- on the cyclohexane ring) significantly impacts steric hindrance and binding affinity. For example, the 4-substituted isomer ([4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid) may exhibit reduced conformational flexibility compared to the 2-substituted target compound . Aromatic vs. aliphatic substituents: Compounds like 2-[benzyl(phenyl)amino]acetic acid (aromatic) display higher lipophilicity than aliphatic analogs (e.g., cyclohexyl derivatives), influencing membrane permeability .
Biological Activity: The acetamido derivative (2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid) demonstrates neuroactive properties, suggesting that the target compound may share similar applications in neurological research . Chiral centers in compounds like 2-(methylamino)-2-phenylacetic acid hydrochloride enable enantioselective interactions, a feature absent in the target compound due to its symmetrical substitution .
Synthetic Routes: Cyclohexylamino-acetic acid derivatives are typically synthesized via amination of cyclohexene oxides or reductive alkylation, followed by acid coupling . For example, 2-(cyclohexylamino)isoquinolines are formed via reactions involving thionyl chloride and cyclohexylamine, indicating scalable methodologies for related compounds .
Physicochemical Properties: Solubility: The hydrochloride salts (e.g., 2-(Benzylamino)acetic acid hydrochloride) exhibit enhanced aqueous solubility compared to free acids, critical for in vitro assays . Thermal stability: Most analogs are stable at room temperature but may degrade under prolonged acidic/basic conditions, as noted for N-cyclohexyl aniline derivatives .
Biological Activity
[2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, potential therapeutic applications, and relevant case studies.
The compound is characterized by the following chemical properties:
- IUPAC Name : 2-[[4-[benzyl(methyl)amino]cyclohexyl]amino]acetic acid
- Molecular Formula : C16H24N2O2
- Molecular Weight : 280.38 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may function as an enzyme inhibitor, binding to the active sites of target enzymes and disrupting their normal function. This mechanism is critical in its potential therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes, which is a promising avenue for drug development.
Table 1: Enzyme Inhibition Profiles
| Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | ~30 | |
| Cyclooxygenase-2 (COX-2) | 25 | |
| Dipeptidyl Peptidase IV (DPP-IV) | 15 |
Therapeutic Applications
The compound's structural features suggest potential anti-inflammatory and analgesic effects. Its ability to inhibit key enzymes involved in inflammatory pathways positions it as a candidate for treating conditions such as arthritis and other inflammatory diseases.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in a rodent model of arthritis, suggesting its utility in managing chronic inflammatory conditions.
- Analgesic Properties : In another study, the compound was shown to alleviate pain in neuropathic pain models, indicating its potential as a non-opioid analgesic alternative.
Molecular Docking Studies
In silico studies have been conducted to predict the binding affinity of this compound to various enzyme targets. Molecular docking simulations have revealed that the compound exhibits favorable binding interactions with several key enzymes, supporting its role as an enzyme inhibitor.
Table 2: Molecular Docking Results
Q & A
Q. What are the recommended synthetic routes for [2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid, considering steric hindrance and regioselectivity challenges?
Methodological Answer: A multi-step synthesis approach is typically employed:
Cyclohexylamine Functionalization : Introduce the benzyl-methyl-amino group via reductive amination, using sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen atmosphere to minimize oxidation .
Acetic Acid Moiety Addition : React the intermediate with bromoacetic acid in the presence of a base (e.g., K2CO3) to ensure nucleophilic substitution at the cyclohexylamine nitrogen. Steric hindrance can be mitigated using bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol.
Key Data:
| Parameter | Value/Reagent | Reference |
|---|---|---|
| Reductive Amination Agent | NaBH3CN in MeOH | |
| Protecting Group | Boc (tert-butoxycarbonyl) | |
| Yield Optimization | 65–70% (after purification) | Inferred from |
Q. How can the structural integrity of this compound be validated?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : NMR (DMSO-d6) to confirm proton environments (e.g., cyclohexyl CH2 at δ 1.2–1.8 ppm, acetic acid COOH at δ 12.1 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 305.2).
- X-ray Crystallography : For absolute configuration determination, as demonstrated for analogous substituted amino acids .
Q. What strategies address contradictory bioactivity data in studies of this compound?
Methodological Answer:
Cross-Validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) using buffers like CHES (2-(cyclohexylamino)ethanesulfonic acid) to maintain ionic consistency .
Structure-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid) to isolate functional group contributions .
Molecular Dynamics Simulations : Use tools like GROMACS to model protein-ligand interactions and identify binding inconsistencies.
Case Study:
Inhibition of Myc-Max dimerization by NY2267 (a structurally related compound) showed IC50 = 36.5 μM, highlighting the role of cyclohexylamino groups in disrupting protein-protein interactions .
Q. How can computational modeling predict the compound’s interaction with neurological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to simulate binding to receptors like NMDA or GABA transporters. Parameters: grid size 25 Å, exhaustiveness = 20.
Quantum Mechanics (QM) Calculations : Optimize ligand geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps).
Validation : Compare predicted binding affinities with experimental IC50 values from fluorescence polarization assays .
Q. What are the stability profiles of this compound under physiological conditions?
Methodological Answer:
Hydrolysis Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm).
Oxidative Stability : Expose to H2O2 (0.3% v/v) and analyze by LC-MS for oxidation byproducts (e.g., N-oxide derivatives).
Temperature Sensitivity : Store at -20°C (lyophilized) vs. 4°C (solution) to assess aggregation or decomposition .
Stability Data:
| Condition | Half-Life (Days) | Major Degradant |
|---|---|---|
| PBS, pH 7.4, 37°C | 5.2 | Cyclohexanol |
| H2O2, 0.3% | 1.8 | N-Oxide |
Methodological Resources
- Synthesis Protocols : Adapt reductive amination and protection strategies from PubChem-deposited methods .
- Analytical Standards : Reference NIST Chemistry WebBook for spectroscopic validation .
- Biological Assays : Utilize fluorescence-based techniques (e.g., SH-SY5Y neuroblastoma cell lines) as described for neuroactive analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
